

methyl salicylate systemic acquired resistance (SAR) in plants

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Compound Focus: Methyl Salicylate

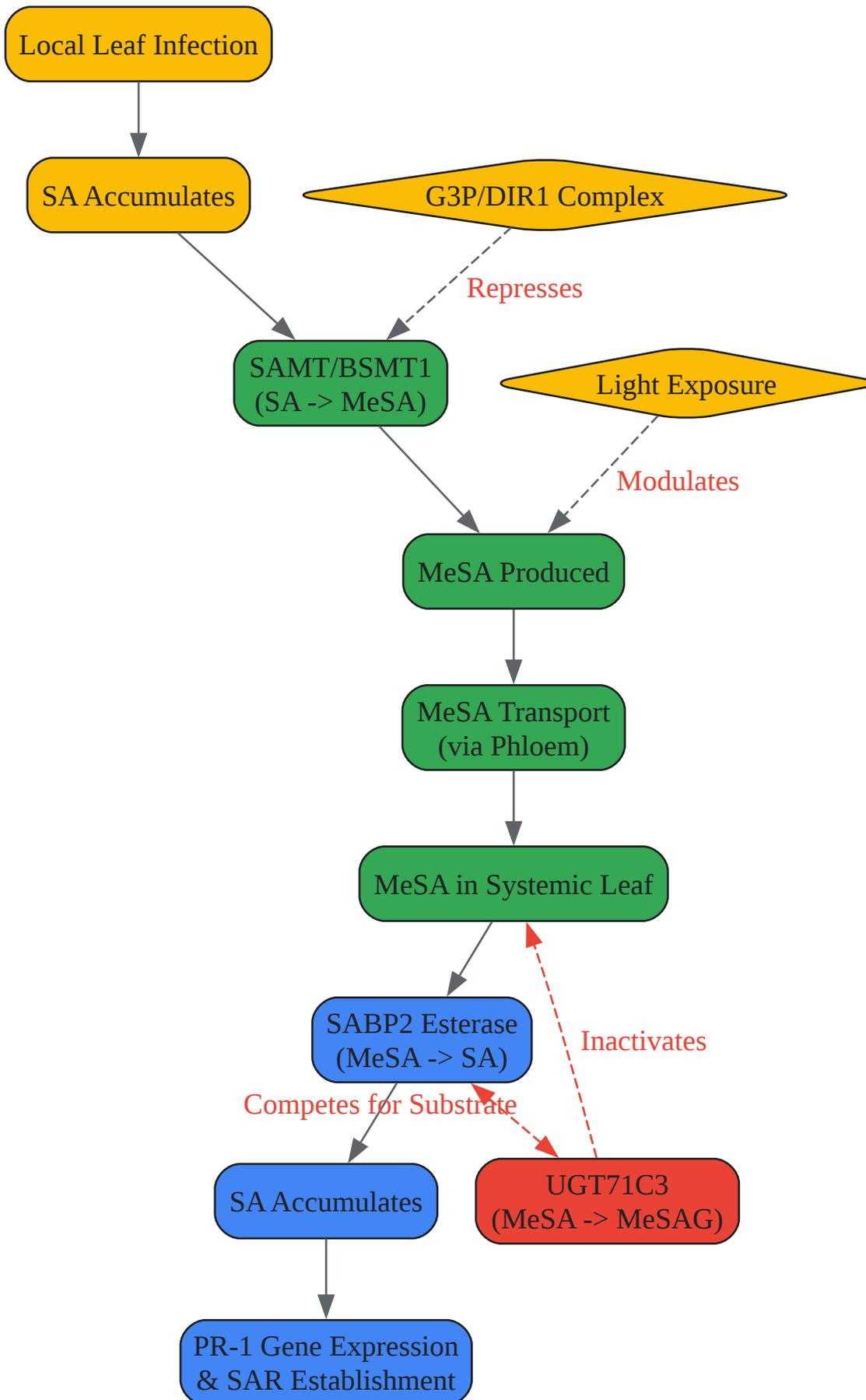
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MeSA as a Central SAR Signal: Pathways and Regulation

The model below illustrates the established MeSA-mediated SAR signaling pathway, integrating key components and regulatory steps.



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MeSA-mediated SAR signaling involves the conversion of SA to MeSA in infected leaves, its transport, and reconversion to SA in systemic leaves to activate defenses. Key regulatory nodes are shown.

Key Regulatory Mechanisms

Several mechanisms tightly regulate MeSA homeostasis to ensure an effective SAR response:

- **Conversion and Reconversion:** The enzyme **SA methyltransferase (SAMT/BSMT1)** converts SA to the mobile MeSA in infected leaves [1]. In systemic leaves, **SA-binding protein 2 (SABP2)**, a MeSA esterase, converts MeSA back into bioactive SA, which is crucial for defense gene activation (e.g., *PR-1*) [1] [2].
- **Glycosylation-Mediated Inactivation:** The UDP-glycosyltransferase **UGT71C3** glucosylates MeSA to form **methyl salicylate** glucoside (MeSAG) [3] [4]. This modification inactivates MeSA and functions as a **negative regulatory mechanism** for SAR. Mutants lacking *UGT71C3* show enhanced SAR, while overexpressors have compromised resistance [3] [4].
- **Interaction with Other Signals:** The lipid-transfer protein **DIR1** and the metabolite **glycerol-3-phosphate (G3P)** are proposed to form a complex that moves to systemic tissues. This complex is thought to **repress BSMT1 expression**, thereby reducing MeSA production and facilitating SA accumulation in systemic leaves [1] [5].

Resolving a Scientific Controversy: The Role of Light

A significant controversy existed regarding whether MeSA is indispensable for SAR [6]. Research has since shown that **environmental conditions, particularly light exposure after primary infection, determine the extent of MeSA's requirement** [1].

The table below summarizes the experimental evidence that resolved this conflict.

Experimental Condition	MeSA Requirement for SAR	Observed Phenotype in <i>bsmt1</i> mutants	Key Supporting Evidence
Low Light/Short Day	Essential	SAR-deficient	SAR is blocked; no systemic SA accumulation [1].
High Light/Long Day	Not Essential, but optimizes SAR	SAR-competent	SAR develops via other signals (e.g., G3P, NHP); systemic SA accumulates via <i>de novo</i> synthesis [1] [6].

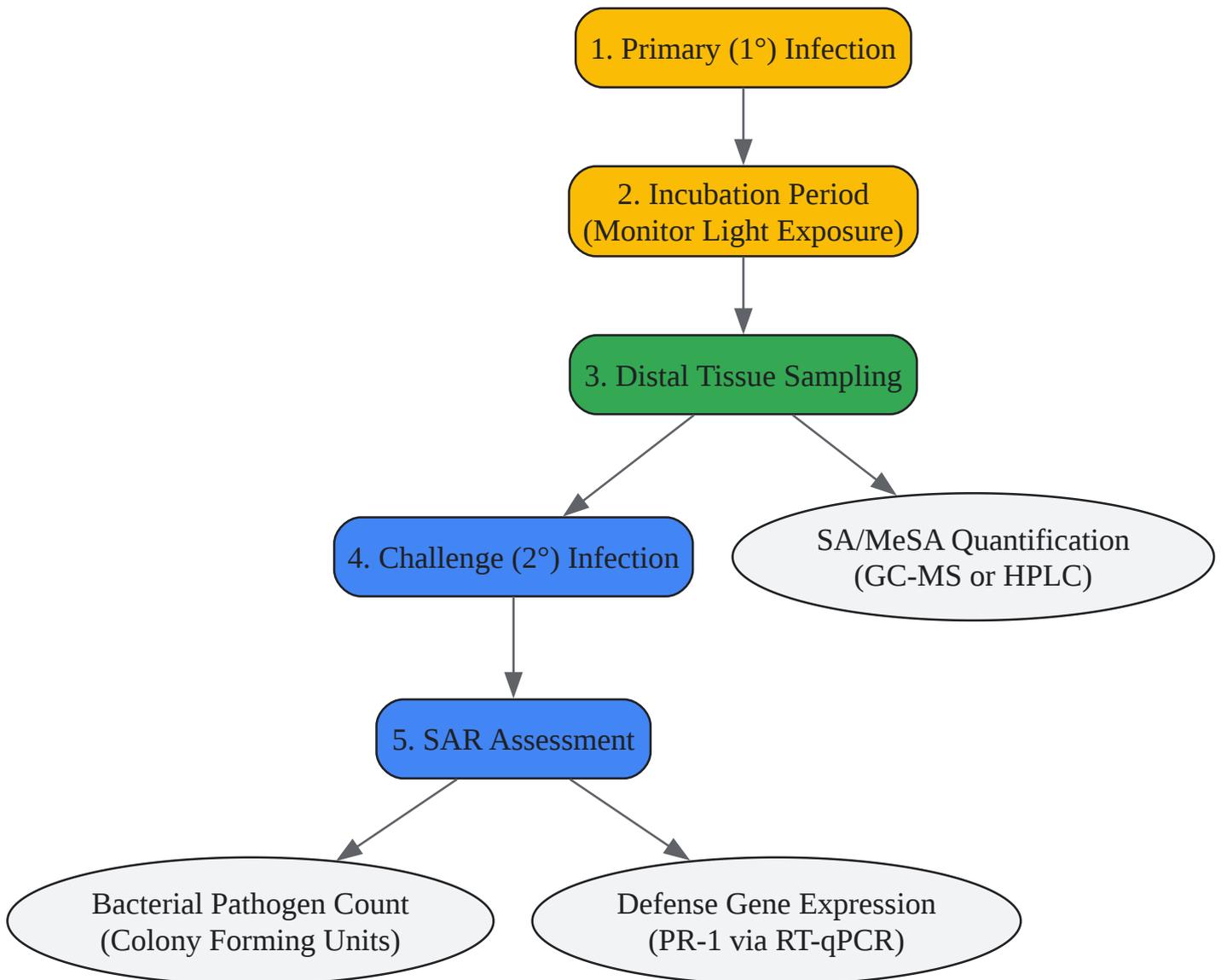
This demonstrates that under specific conditions, other signaling molecules like **azelaic acid**, **G3P**, and **pipecolic acid (Pip)** or its derivative **N-hydroxypipecolic acid (NHP)** can compensate for the absence of MeSA to activate SAR [5] [4].

Key Experimental Protocols

To investigate MeSA's role in SAR, the following methodologies are commonly used.

Assessing SAR and MeSA Bioactivity

A standard SAR bioassay involves a primary infection to induce resistance, followed by a challenge infection to measure it.



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A standard workflow for a SAR bioassay. Key steps include a primary infection, a defined incubation period with controlled light, and assessment of resistance and molecular markers in systemic tissues.

- **Molecular Analysis:** During the incubation period, leaf samples are collected to quantify SA and MeSA levels using **GC-MS or HPLC**, and to analyze defense gene expression (e.g., *PR-1*) via **RT-qPCR** [4].

Characterizing MeSA-Modifying Enzymes

In vitro enzyme activity assays are used to characterize enzymes like UGT71C3 and SABP2.

- **UGT71C3 Glucosylation Assay [4]:**
 - **Protein Purification:** Heterologously express and purify a recombinant GST-tagged UGT71C3 protein.
 - **Reaction Setup:** Incubate the purified enzyme with MeSA and the sugar donor **UDP-glucose**.
 - **Product Detection:** Analyze the reaction products via **High-Performance Liquid Chromatography (HPLC)** to identify the formation of a new compound, MeSA glucoside (MeSAG).
- **SABP2 Esterase Assay [2]:**
 - The enzyme activity can be measured using synthetic substrates like **acibenzolar-S-methyl (ASM)**.
 - The conversion of ASM to its active form, acibenzolar, is monitored. **SABP2-silenced plants** treated with ASM fail to induce SAR, but do so when treated directly with acibenzolar, confirming SABP2's essential role [2].

Key Insights for Researchers

- **The system is highly redundant.** Multiple signals (MeSA, G3P/DIR1, AzA, NHP) can operate in parallel. When designing experiments, **controlling light intensity and photoperiod is critical**, as it is a major factor influencing the signaling pathway requirement [1].
- **Negative feedback is crucial.** The UGT71C3-mediated glucosylation of MeSA provides a mechanism to fine-tune and eventually attenuate the SAR signal, preventing continuous activation that could be detrimental to growth [3] [4].
- **Consider pathogen type.** The requirement for MeSA and its manipulation by pathogens can vary. For example, the bacterial virulence factor **coronatine can promote MeSA production and emission**, potentially as a virulence strategy to deplete SA from the infection site [6].

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